
2-Chloro-5-methylisonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylisonicotinohydrazide is a chemical compound that belongs to the class of isonicotinohydrazides It is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position on the isonicotinohydrazide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylisonicotinohydrazide typically involves the reaction of 2-chloro-5-methylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methylisonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylisonicotinohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methylisonicotinohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoniazid: A well-known isonicotinohydrazide used as an antitubercular agent.
2-Chloroisonicotinic acid: A related compound with similar structural features.
5-Methylisonicotinic acid: Another structurally related compound.
Uniqueness
2-Chloro-5-methylisonicotinohydrazide is unique due to the presence of both a chlorine atom and a methyl group on the isonicotinohydrazide ring. This unique structural feature may contribute to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
2-chloro-5-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-10-6(8)2-5(4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZGRZVXSYVYPMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


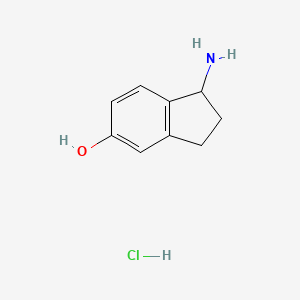
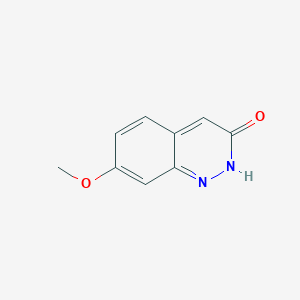

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)

![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

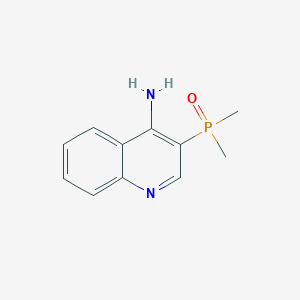
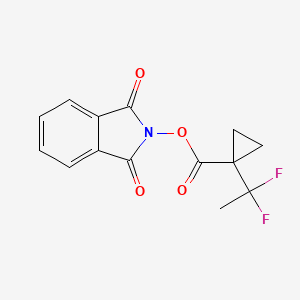


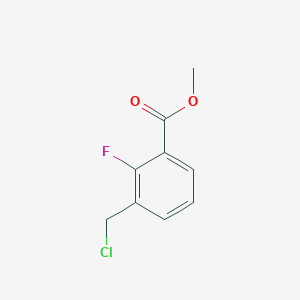
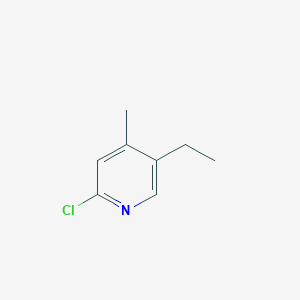
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
